Triiodoacetaldehyde
Overview
Description
Preparation Methods
Triiodoacetaldehyde can be synthesized from ethanol and iodine with concentrated nitric acid as the catalyst . This method involves the halogenation of ethanol, where iodine atoms replace hydrogen atoms in the ethanol molecule. The reaction conditions typically require a controlled environment to ensure the proper formation of the this compound compound.
Chemical Reactions Analysis
Triiodoacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form iodoform (CHI3) when treated with potash.
Reduction: The compound can be reduced to form simpler iodine-containing compounds.
Substitution: It can undergo substitution reactions where the iodine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include potassium hydroxide (for oxidation) and various reducing agents. The major products formed from these reactions include iodoform and other iodine-containing compounds .
Scientific Research Applications
Triiodoacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of iodine-containing compounds.
Biology: Its reactivity with biological molecules makes it useful in certain biochemical assays and studies.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of triiodoacetaldehyde involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its ability to release iodine upon decomposition also plays a role in its chemical behavior. The pathways involved in its reactions are primarily related to its halogenation and oxidation properties .
Comparison with Similar Compounds
Triiodoacetaldehyde is similar to other halogenated aldehydes such as chloral (trichloroacetaldehyde) and bromal (tribromoacetaldehyde). its unique feature is the presence of three iodine atoms, which impart distinct chemical properties. Unlike chloral and bromal, this compound is more reactive and less stable under sunlight .
Similar compounds include:
Chloral (Trichloroacetaldehyde): C2HCl3O
Bromal (Tribromoacetaldehyde): C2HBr3O
These compounds share similar structures but differ in their halogen atoms, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
2,2,2-triiodoacetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI3O/c3-2(4,5)1-6/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWLPURUNKWTPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(I)(I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205643 | |
Record name | Triiodoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.74 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-34-4 | |
Record name | 2,2,2-Triiodoacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5703-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triiodoacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triiodoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodoacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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